molecular formula C14H8Cl2N2O B1484408 (3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone CAS No. 2206823-71-2

(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone

Cat. No.: B1484408
CAS No.: 2206823-71-2
M. Wt: 291.1 g/mol
InChI Key: DEJMMJCDZXXIIB-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone: is a complex organic compound featuring a pyrrolopyridine core with chloro-substituted phenyl and pyrrolopyridine rings[_{{{CITATION{{{1{Topological features and electronic structure of 4-chloro-1H-pyrrolo2 ...{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group is then introduced through halogenation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrrolopyridine ring to its corresponding oxidized derivatives.

  • Reduction: Reduction of the chloro-substituted phenyl group.

  • Substitution: Replacement of the chloro groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution reactions often involve nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

  • Oxidation can yield quinones or other oxidized derivatives.

  • Reduction can produce aniline derivatives.

  • Substitution reactions can lead to the formation of various substituted pyrrolopyridines.

Scientific Research Applications

(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound and its derivatives can be explored for therapeutic applications, such as developing new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone: can be compared with other indole derivatives such as:

  • Indole-3-carbinol: Known for its anticancer properties.

  • 5-Fluoroindole: Used in the synthesis of pharmaceuticals.

  • 1-Methylindole: Employed in the production of fragrances and flavors.

Each of these compounds has unique structural features and biological activities, making them suitable for different applications.

Properties

IUPAC Name

(3-chlorophenyl)-(4-chloropyrrolo[2,3-b]pyridin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-10-3-1-2-9(8-10)14(19)18-7-5-11-12(16)4-6-17-13(11)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJMMJCDZXXIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N2C=CC3=C(C=CN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone
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(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone

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